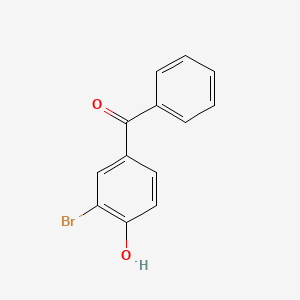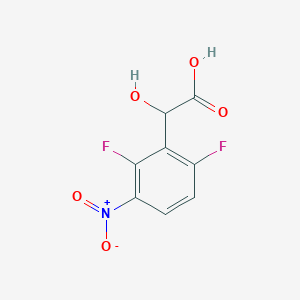
(2r)-3-Ethylpentan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-Ethylpentan-2-ol is an organic compound with the molecular formula C7H16O It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
(2R)-3-Ethylpentan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3-ethylpentan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the desired alcohol.
化学反応の分析
Types of Reactions
(2R)-3-Ethylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 3-ethylpentan-2-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: It can be reduced to form the corresponding alkane, 3-ethylpentane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 3-Ethylpentan-2-one.
Reduction: 3-Ethylpentane.
Substitution: 3-Ethylpentyl chloride.
科学的研究の応用
(2R)-3-Ethylpentan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving secondary alcohols.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of biologically active compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (2R)-3-Ethylpentan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. In enzymatic reactions, the compound can act as a substrate, undergoing transformation through the catalytic activity of the enzyme. The pathways involved may include oxidation-reduction reactions, where the alcohol is converted to a ketone or vice versa.
類似化合物との比較
Similar Compounds
(2S)-3-Ethylpentan-2-ol: The enantiomer of (2R)-3-Ethylpentan-2-ol, with similar chemical properties but different biological activity due to its chiral nature.
3-Methylpentan-2-ol: A structurally similar compound with a methyl group instead of an ethyl group.
2-Ethylhexanol: A longer-chain alcohol with similar functional groups but different physical and chemical properties.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct reactivity and interaction with biological systems compared to its enantiomer and other similar compounds. This makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
| 108530-04-7 | |
分子式 |
C7H16O |
分子量 |
116.20 g/mol |
IUPAC名 |
(2R)-3-ethylpentan-2-ol |
InChI |
InChI=1S/C7H16O/c1-4-7(5-2)6(3)8/h6-8H,4-5H2,1-3H3/t6-/m1/s1 |
InChIキー |
NEHRITNOSGFGGS-ZCFIWIBFSA-N |
異性体SMILES |
CCC(CC)[C@@H](C)O |
正規SMILES |
CCC(CC)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13619840.png)

![6-(tert-Butoxycarbonyl)-2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13619854.png)

